molecular formula C8H17NO2 B14002538 ethyl N-(2,2-dimethylpropyl)carbamate CAS No. 80874-69-7

ethyl N-(2,2-dimethylpropyl)carbamate

Cat. No.: B14002538
CAS No.: 80874-69-7
M. Wt: 159.23 g/mol
InChI Key: KHDNGQNGPLGYNY-UHFFFAOYSA-N
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Description

Ethyl N-(2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C8H17NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an ethyl group and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2,2-dimethylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:

[ \text{2,2-dimethylpropylamine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,2-dimethylpropylamine and ethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamate derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2,2-dimethylpropylamine and ethanol.

    Oxidation: Oxidized carbamate derivatives.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Ethyl N-(2,2-dimethylpropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific biological pathways.

    Industry: Used in the production of polymers and other materials where carbamate groups are required for specific properties.

Mechanism of Action

The mechanism by which ethyl N-(2,2-dimethylpropyl)carbamate exerts its effects involves the interaction of the carbamate group with specific molecular targets. For example, in enzyme inhibition studies, the carbamate group can form a covalent bond with the active site of an enzyme, thereby inhibiting its activity. This interaction can be used to study the enzyme’s function and to develop inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Ethyl N-(2,2-dimethylpropyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate, ethyl carbamate, and tert-butyl carbamate. While all these compounds share the carbamate functional group, their reactivity and applications can differ significantly due to variations in their alkyl groups.

    Methyl carbamate: Smaller and more volatile, used in different industrial applications.

    Ethyl carbamate: Known for its presence in fermented foods and beverages, with implications for food safety.

    Tert-butyl carbamate: Bulkier, often used as a protecting group in organic synthesis.

This compound is unique due to its specific alkyl group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

80874-69-7

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl N-(2,2-dimethylpropyl)carbamate

InChI

InChI=1S/C8H17NO2/c1-5-11-7(10)9-6-8(2,3)4/h5-6H2,1-4H3,(H,9,10)

InChI Key

KHDNGQNGPLGYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C)(C)C

Origin of Product

United States

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